Biphenyl-3-ylacetic acid methyl ester

Anti-inflammatory drug discovery NSAID scaffold design Positional isomer SAR

Biphenyl-3-ylacetic acid methyl ester (CAS 75852-28-7; IUPAC: methyl 2-(3-phenylphenyl)acetate; molecular formula C₁₅H₁₄O₂, MW 226.27 g/mol) is a biphenyl-substituted acetic acid methyl ester bearing the substituent at the meta (3-) position of the biphenyl core. The compound serves as a synthetic intermediate, prodrug precursor, and building block in medicinal chemistry and materials science, where the 3-substitution regiochemistry, the methyl ester's hydrolytic lability, and its lipophilicity profile (XLogP3 ≈ 3.5) collectively distinguish it from its 4-positional isomer, its ethyl ester homolog, and its free acid form.

Molecular Formula C15H14O2
Molecular Weight 226.275
CAS No. 75852-28-7
Cat. No. B2733501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-3-ylacetic acid methyl ester
CAS75852-28-7
Molecular FormulaC15H14O2
Molecular Weight226.275
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-17-15(16)11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyVKBCJIJGDJYNIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Biphenyl-3-ylacetic Acid Methyl Ester (CAS 75852-28-7) – Procurement-Relevant Structural and Functional Baseline


Biphenyl-3-ylacetic acid methyl ester (CAS 75852-28-7; IUPAC: methyl 2-(3-phenylphenyl)acetate; molecular formula C₁₅H₁₄O₂, MW 226.27 g/mol) is a biphenyl-substituted acetic acid methyl ester bearing the substituent at the meta (3-) position of the biphenyl core [1]. The compound serves as a synthetic intermediate, prodrug precursor, and building block in medicinal chemistry and materials science, where the 3-substitution regiochemistry, the methyl ester's hydrolytic lability, and its lipophilicity profile (XLogP3 ≈ 3.5) collectively distinguish it from its 4-positional isomer, its ethyl ester homolog, and its free acid form . These properties render the compound non-interchangeable with close analogs in applications requiring defined regiochemistry, controlled ester hydrolysis kinetics, or specific physicochemical parameters.

Why Generic Substitution of Biphenyl-3-ylacetic Acid Methyl Ester Fails – Regiochemical and Esterspecific Constraints


The 3-biphenylylacetic acid scaffold is not functionally equivalent to its 4-substituted positional isomer; the 3-substitution pattern is the pharmacophoric core of the prototypical NSAID DKA-9, and both 3- and 4-isomers show differential potency profiles in anti-inflammatory and analgesic assays [1]. Furthermore, the methyl ester cannot be freely replaced by the ethyl ester or the free acid: the methyl ester exhibits a higher gel-sol phase transition temperature (Tg) than the analogous ethyl ester in biphenyl gelator systems [2], and when formulated in lipid microspheres, the methyl ester prodrug delivers a 3- to 8-fold enhancement of anti-inflammatory activity over free biphenylylacetic acid via distinct pharmacokinetic partitioning [3]. The compound's XLogP3 of 3.5 and zero hydrogen-bond donor count differentiate it from the free acid (LogP ≈ 3.26, 1 HBD), directly impacting membrane permeability, formulation strategy, and hydrolysis-dependent activation kinetics.

Biphenyl-3-ylacetic Acid Methyl Ester – Product-Specific Quantitative Evidence Guide for Scientific Selection


Positional Isomer Pharmacophoric Differentiation – 3- vs 4-Biphenylylacetic Acid Scaffold in Anti-Inflammatory Activity

The 3-biphenylylacetic acid scaffold, from which this methyl ester is derived, is the pharmacophoric core of the potent NSAID DKA-9 (4'-chloro-5-methoxy-3-biphenylylacetic acid). In a systematic study of positional isomers, both the 3- and 4-biphenylylacetic acid isomers (compounds 3a and 3d) demonstrated markedly superior anti-inflammatory activity compared to all other positional isomers in carrageenan-induced rat paw edema and acetic acid writhing assays [1]. The methyl ester of the 3-isomer (target compound) serves as a direct prodrug precursor to this active pharmacophore, whereas the 4-isomer methyl ester (CAS 59793-29-2) releases felbinac (4-biphenylylacetic acid), which possesses a distinct pharmacological and toxicological profile [2]. Substitution at the 3-position is therefore essential for accessing the DKA-9 pharmacophore space.

Anti-inflammatory drug discovery NSAID scaffold design Positional isomer SAR

Methyl Ester Lipid Microsphere Formulation – 3- to 8-Fold Anti-Inflammatory Enhancement Over Free Biphenylylacetic Acid

When biphenyl-3-ylacetic acid methyl ester (BPAA-Me) was incorporated into lipid microspheres (LM, average diameter 0.2 μm) and tested in the carrageenan paw edema model in rats, the anti-inflammatory activity was enhanced 3- to 8-fold relative to free biphenylylacetic acid (BPAA) [1]. In a companion dog study, intravenous lipo-BPAA-Me exhibited rapid disappearance from the bloodstream, with a gradual and sustained elevation of serum BPAA levels, indicating efficient LM-mediated tissue partitioning and controlled ester hydrolysis [1]. This pharmacokinetic profile is distinct from that of the free acid and provides a quantifiable formulation advantage specifically for the methyl ester prodrug.

Prodrug delivery Lipid microsphere formulation Anti-inflammatory PK/PD

Methyl vs Ethyl Ester Gelation Performance – Higher Phase Transition Temperature (Tg) in Biphenyl Diester Gelator Systems

In a series of biphenyl methyl and ethyl diester gelators (BBOn-Me and BBOn-Et, n = 6, 8, 10), the methyl ester gelators consistently exhibited higher gel-sol phase transition temperatures (Tg) than their analogous ethyl ester counterparts, and Tg increased with increasing alkyl chain length [1]. For example, BBO8-Me formed stable and reversible gels in n-octanol with a Tg significantly higher than that of BBO8-Et, although both were lower than the cholesteryl ester reference gelator BBO8-chol [1]. The ethyl ester BBO6-Et failed to form gels in any solvent tested, whereas its methyl ester analog showed gelation capability [1]. This demonstrates a class-level trend favoring methyl esters over ethyl esters for applications requiring higher thermal stability of organogels.

Supramolecular gels Organogelators Phase transition temperature

Physicochemical Differentiation for Prodrug Design – logP, Hydrogen-Bond Donor Count, and PSA Between Methyl Ester and Free Acid

The methyl ester (XLogP3 = 3.5, H-bond donors = 0, PSA = 26.3 Ų) differs from its parent free acid, biphenyl-3-ylacetic acid (LogP = 3.26, H-bond donors = 1, PSA = 37.3 Ų) [1], in all three key physicochemical parameters governing passive membrane permeability and oral bioavailability. The absence of a hydrogen-bond donor in the methyl ester eliminates the primary contributor to desolvation penalty during membrane transit, while the higher logP enhances partitioning into lipid bilayers. These differences are consistent with the methyl ester functioning as a transient prodrug that is hydrolyzed in vivo to release the active acid, a strategy exploited in the lipid microsphere formulation where the ester's higher lipophilicity facilitates LM encapsulation [2].

Prodrug design Lipinski parameters Membrane permeability

Melting Point Differentiation – Positional Isomer Identity Confirmation for Quality Control: 3- vs 4-Biphenylylacetic Acid

The free acid form of the target compound, 3-biphenylylacetic acid, exhibits a melting point range of 135–137 °C, whereas its 4-substituted positional isomer, 4-biphenylylacetic acid (Felbinac), melts at 164–166 °C—a difference of approximately 29 °C . This large melting point gap provides a simple, definitive analytical method for confirming positional isomer identity after ester hydrolysis of the methyl ester. The 4-isomer methyl ester (CAS 59793-29-2) is commercially available and could inadvertently be substituted; routine melting point determination on the hydrolyzed acid product provides unambiguous identity confirmation.

Quality control Positional isomer confirmation Melting point

NEP Inhibitor Intermediate Role – Biphenyl-3-ylacetic Acid Ester as a Sacubitril-Class Scaffold Component

The biphenyl-3-ylacetic acid ester motif is a key structural component of the γ-amino-δ-biphenyl-α-methylalkanoic acid backbone found in neutral endopeptidase (NEP) inhibitors, including the sacubitril class of heart failure drugs [1]. Patent US20110046397 explicitly describes processes for producing NEP inhibitors comprising this biphenylacetic acid ester backbone, wherein the biphenyl-3-yl substitution pattern and the ester functionality are both critical for subsequent synthetic elaboration to the active pharmaceutical ingredient [1]. Sacubitril itself is an ethyl ester prodrug; the methyl ester intermediate provides orthogonal protecting group strategies during multistep synthesis due to its distinct hydrolysis kinetics relative to the ethyl ester final prodrug [2].

NEP inhibitor Sacubitril intermediate Cardiovascular drug synthesis

Biphenyl-3-ylacetic Acid Methyl Ester – Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


NSAID Prodrug Development Targeting the DKA-9 Pharmacophore via 3-Biphenylylacetic Acid Scaffold

Medicinal chemistry programs developing non-steroidal anti-inflammatory drug (NSAID) candidates based on the DKA-9 (4'-chloro-5-methoxy-3-biphenylylacetic acid) pharmacophore require the 3-substituted biphenyl scaffold. The methyl ester serves as a direct prodrug precursor that can be hydrolyzed in vivo to the active 3-biphenylylacetic acid. The 4-positional isomer methyl ester (CAS 59793-29-2) releases felbinac, which targets a distinct pharmacological profile and cannot substitute for the 3-isomer in DKA-9 analog synthesis [1]. The 3- and 4-isomers showed markedly superior anti-inflammatory activity compared to all other positional isomers in carrageenan rat paw edema and AcOH writhing assays [1].

Lipid Microsphere Injectable Formulation – 3- to 8-Fold Anti-Inflammatory Potentiation

For parenteral anti-inflammatory drug delivery research, incorporating biphenyl-3-ylacetic acid methyl ester into lipid microspheres (0.2 μm average diameter) yields a 3- to 8-fold enhancement of anti-inflammatory activity over free biphenylylacetic acid in the rat carrageenan paw edema model [2]. The methyl ester's higher lipophilicity (XLogP3 = 3.5, zero HBD) relative to the free acid facilitates efficient LM encapsulation, and the canine pharmacokinetic study demonstrated that lipo-BPAA-Me undergoes rapid vascular clearance with sustained BPAA release, consistent with LM uptake by endothelial cells and macrophages at inflamed sites [2].

Supramolecular Organogel Engineering – Methyl Ester Selection for Higher Thermal Stability

In the design of biphenyl-based low-molecular-weight organogelators (LMOGs) for drug delivery, sensing, or soft materials, the methyl ester derivatives provide consistently higher gel-sol phase transition temperatures (Tg) than their ethyl ester analogs, and Tg increases with alkyl chain length [3]. The BBO6-Et (ethyl ester) failed to form gels in any of eight solvents tested, whereas the corresponding methyl ester BBO6-Me showed gelation capability [3]. Researchers aiming for thermoreversible gels with higher thermal stability and broader solvent compatibility should prioritize the methyl ester series over the ethyl ester analogs.

Sacubitril-Class NEP Inhibitor Intermediate – Orthogonal Ester Protection in Multistep Synthesis

The biphenyl-3-ylacetic acid methyl ester serves as a strategic intermediate in the synthesis of neutral endopeptidase (NEP) inhibitors of the sacubitril class, where the γ-amino-δ-biphenyl-α-methylalkanoic acid backbone is constructed through multistep sequences requiring orthogonal ester protection [4]. The methyl ester can be selectively hydrolyzed under conditions that leave a late-stage ethyl ester prodrug intact, or vice versa, enabling convergent synthetic routes to enantiomerically pure NEP inhibitors. This orthogonal reactivity is not available when using a single ester type throughout the synthesis, making the methyl ester a critical procurement item for process chemistry groups targeting this cardiovascular drug class [4].

Quote Request

Request a Quote for Biphenyl-3-ylacetic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.